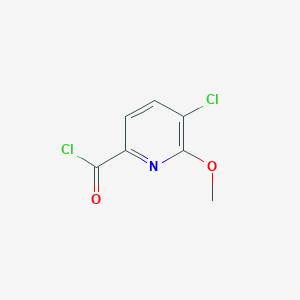
5-Chloro-6-methoxypicolinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methoxypicolinoyl chloride: is a chemical compound with the molecular formula C7H5Cl2NO2 It is a derivative of picolinic acid, featuring a chloro and methoxy substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypicolinoyl chloride typically involves the chlorination of 6-methoxypicolinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 6-methoxypicolinic acid is dissolved in an appropriate solvent such as dichloromethane (DCM), and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of triphosgene as a chlorinating agent has also been explored for its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methoxypicolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-Chloro-6-methoxypicolinic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
5-Chloro-6-methoxypicolinic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
5-Chloro-6-methoxypicolinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxypicolinoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with desired properties .
Comparison with Similar Compounds
5-Chloro-6-methoxypicolinic Acid: The hydrolyzed form of 5-Chloro-6-methoxypicolinoyl chloride.
6-Methoxypicolinic Acid: Lacks the chloro substituent but shares the methoxy group.
5-Chloro-2-methoxypyridine: Similar structure but with different positioning of substituents.
Uniqueness: this compound is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This dual substitution allows for versatile applications in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C7H5Cl2NO2 |
|---|---|
Molecular Weight |
206.02 g/mol |
IUPAC Name |
5-chloro-6-methoxypyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,1H3 |
InChI Key |
CIWBBIDRTYXITA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




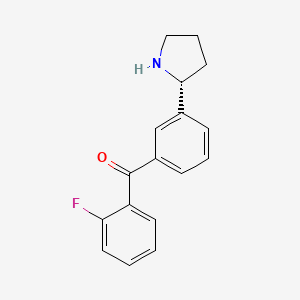

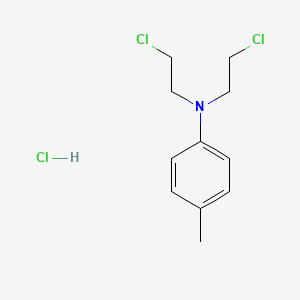
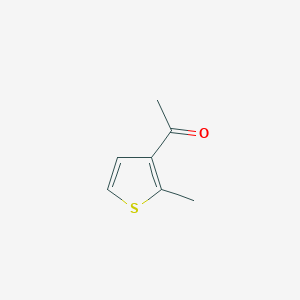
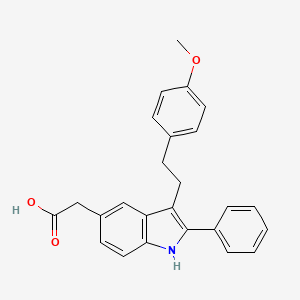
![7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)
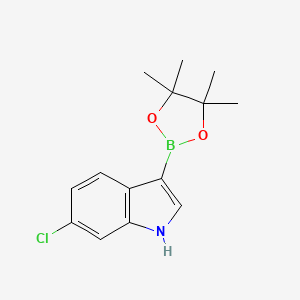
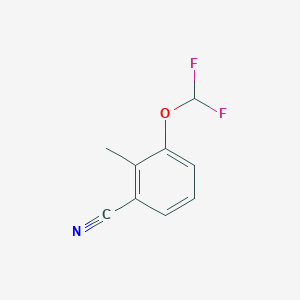
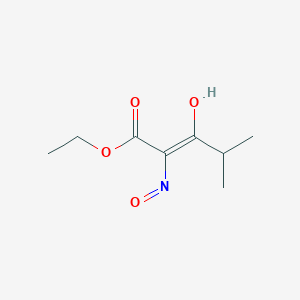
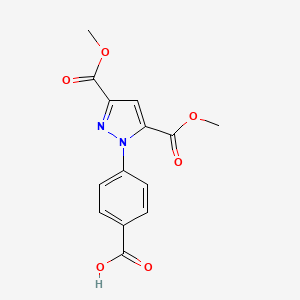
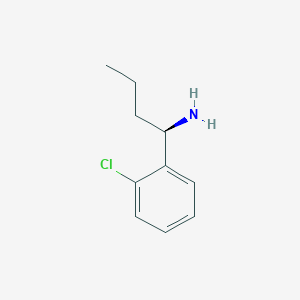
![5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B15224687.png)
